molecular formula C7H8Cl2N2 B13049207 (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine CAS No. 793695-17-7

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine

Cat. No.: B13049207
CAS No.: 793695-17-7
M. Wt: 191.05 g/mol
InChI Key: IEIMANXIFJWWFP-BYPYZUCNSA-N
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Description

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an ethylamine group attached to the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine.

    Formation of Intermediate: The pyridine ring is subjected to a reaction with an appropriate chiral amine to introduce the ethylamine group at the 1 position.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines with different substitution patterns.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,5-Dichlorophenyl)ethylamine: Similar structure but with a phenyl ring instead of a pyridine ring.

    (1S)-1-(3,5-Dichloro(2-pyridyl))propylamine: Similar structure but with a propylamine group instead of an ethylamine group.

Uniqueness

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is unique due to the presence of both the pyridine ring and the specific stereochemistry at the ethylamine group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

793695-17-7

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(1S)-1-(3,5-dichloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1

InChI Key

IEIMANXIFJWWFP-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)Cl)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

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